![molecular formula C21H22N2O3 B5817161 3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(2-ETHYLPHENYL)BENZAMIDE](/img/structure/B5817161.png)
3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(2-ETHYLPHENYL)BENZAMIDE
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Overview
Description
3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(2-ETHYLPHENYL)BENZAMIDE is a synthetic organic compound with a complex structure It features a benzamide core substituted with a 3,5-dimethyl-4-isoxazolylmethoxy group and an N1-(2-ethylphenyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(2-ETHYLPHENYL)BENZAMIDE typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine.
Attachment of the Isoxazole to the Benzamide Core: This step involves the reaction of the isoxazole derivative with a benzamide precursor under basic conditions to form the desired ether linkage.
Introduction of the N1-(2-ETHYLPHENYL) Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(2-ETHYLPHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring or the benzamide core, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(2-ETHYLPHENYL)BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be utilized in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(2-ETHYLPHENYL)BENZAMIDE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring and benzamide core could facilitate binding to specific sites, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N-(3,5-DIMETHYLPHENYL)BENZAMIDE
- 3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N-(2,3-DIMETHYLPHENYL)BENZAMIDE
- 3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N-(2,4-DIMETHYLPHENYL)BENZAMIDE
Uniqueness
The uniqueness of 3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(2-ETHYLPHENYL)BENZAMIDE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-ethylphenyl group may confer distinct steric and electronic properties, differentiating it from other similar compounds.
Properties
IUPAC Name |
3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2-ethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-4-16-8-5-6-11-20(16)22-21(24)17-9-7-10-18(12-17)25-13-19-14(2)23-26-15(19)3/h5-12H,4,13H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYDGRGVFYMEQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OCC3=C(ON=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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